BMf-BH3

Apoptosis Mcl-1 selectivity Bcl-2 family binding

BMf-BH3 is a synthetic peptide corresponding to the BH3 domain (residues 115–150) of the human Bcl-2-modifying factor (Bmf), a proapoptotic BH3-only member of the Bcl-2 family. With the sequence Ac-His-Gln-Ala-Glu-Val-Gln-Ile-Ala-Arg-Lys-Leu-Gln-Leu-Ile-Ala-Asp-Gln-Phe-His-Arg-Tyr-NH₂ (molecular weight 3012.5 Da, formula C₁₃₁H₂₁₄N₄₅O₃₅S), this peptide retains the full α-helical BH3 motif required for binding to pro-survival Bcl-2 proteins and triggering apoptosis.

Molecular Formula C₁₃₁H₂₁₄N₄₅O₃₅S
Molecular Weight 3012.50
Cat. No. B1574867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMf-BH3
Molecular FormulaC₁₃₁H₂₁₄N₄₅O₃₅S
Molecular Weight3012.50
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMf-BH3 Peptide: A BH3-Only Domain Tool for Bcl-2 Family Apoptosis Research with Defined Pro-Survival Binding Selectivity


BMf-BH3 is a synthetic peptide corresponding to the BH3 domain (residues 115–150) of the human Bcl-2-modifying factor (Bmf), a proapoptotic BH3-only member of the Bcl-2 family [1]. With the sequence Ac-His-Gln-Ala-Glu-Val-Gln-Ile-Ala-Arg-Lys-Leu-Gln-Leu-Ile-Ala-Asp-Gln-Phe-His-Arg-Tyr-NH₂ (molecular weight 3012.5 Da, formula C₁₃₁H₂₁₄N₄₅O₃₅S), this peptide retains the full α-helical BH3 motif required for binding to pro-survival Bcl-2 proteins and triggering apoptosis [2]. Bmf was originally identified as a BH3-only protein sequestered to the myosin V actin motor complex and activated by anoikis (loss of cell attachment), distinguishing it from other BH3-only family members in cellular stress-sensing mechanisms [3].

Why BMf-BH3 Cannot Be Casually Replaced by Bim-BH3 or Other BH3 Peptides in Assay Design and Procurement


BH3-only peptides are not functionally interchangeable despite sharing a conserved BH3 domain scaffold. Systematic binding studies across eight BH3 peptides against five pro-survival Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1) have demonstrated that each BH3 peptide exhibits a distinct binding profile, with affinities spanning over 10,000-fold [1]. Critically, BMf-BH3 displays a unique selectivity signature: it binds Bcl-2 and Bcl-xL with sub-nanomolar affinity but discriminates against Mcl-1 by approximately 40-fold (Kd 5.2 nM for Bcl-2 vs. 185 nM for Mcl-1), whereas the closely related Bim-BH3 peptide binds all three targets with near-equivalent high affinity (Kd 6.1, 4.4, and 5.8 nM, respectively) [2]. This selectivity profile is structurally encoded by the absence of a conserved Asp-Arg salt bridge in the Mcl-1/Bmf BH3 complex and has direct consequences for downstream apoptosis signaling [2]. Substituting BMf-BH3 with Bim-BH3 in an experiment designed to probe Mcl-1-dependent biology would therefore produce fundamentally misleading results.

BMf-BH3 Quantitative Evidence Guide: Comparator-Anchored Differentiation Against Bim-BH3, HRK-BH3, and Other BH3 Peptides


Mcl-1 Selectivity Discrimination: BMf-BH3 Shows ~40-Fold Lower Affinity for Mcl-1 vs. Bcl-2/Bcl-xL, Unlike Pan-Reactive Bim-BH3

In a direct head-to-head fluorescence polarization (FP) assay using FITC-labeled peptides, BMf-BH3 bound tightly to Bcl-2 and Bcl-xL with dissociation constants (Kd) of 5.2 ± 0.3 nM and 5.1 ± 0.4 nM, respectively, whereas its binding affinity for Mcl-1 was decreased by ~40-fold, yielding a Kd of 185 ± 9.6 nM [1]. In the same assay, the comparator peptide Bim-BH3 demonstrated broad, near-equivalent binding to all three pro-survival proteins: Bcl-2 Kd = 6.1 ± 0.3 nM, Bcl-xL Kd = 4.4 ± 0.9 nM, and Mcl-1 Kd = 5.8 ± 0.1 nM [1]. Competition FP experiments further confirmed that unlabeled BMf-BH3 could efficiently displace labeled Bim-BH3 from Bcl-2 (Ki = 18 nM) and Bcl-xL (Ki = 23 nM) but could hardly release Bim-BH3 from Mcl-1 (Ki = 12 μM), representing a >600-fold discrimination against Mcl-1 in competitive displacement [2]. This selectivity profile is unique among BH3-only peptides: whereas Bim-BH3 and Puma-BH3 are pan-reactive, and Bad-BH3 preferentially targets Bcl-2/Bcl-xL/Bcl-w, BMf-BH3 is distinguished by its profound Mcl-1 avoidance [3].

Apoptosis Mcl-1 selectivity Bcl-2 family binding Fluorescence polarization

Direct BAK Activation: BMf-BH3 Exhibits Faster Association and Tighter Binding to BAKΔTM Than BIM-BH3 via a Non-Canonical Groove

Surface plasmon resonance (SPR) analysis demonstrated that BMf-BH3 binds directly to BAKΔTM with a dissociation constant (Kd) of <1.0 μM [1]. In a direct head-to-head comparison using identical SPR conditions, BMf-BH3 exhibited faster association with BAKΔTM and slower dissociation than BIM BH3, resulting in a smaller Kd than the BIM BH3–BAKΔTM interaction [1]. The HRK BH3 peptide bound BAKΔTM with a Kd in the low micromolar range, comparable to BIM and PUMA BH3 affinities, while BAD BH3 (a prototypic sensitizer that does not directly activate BAK) showed much lower affinity, and BIK BH3 showed no detectable SPR binding to BAKΔTM [1]. Critically, NMR spectroscopy, site-directed mutagenesis, and molecular dynamics simulations revealed that BAK activation by BMf-BH3 engages a previously unrecognized binding groove formed by BAK α4, α6, and α7 helices—distinct from the canonical α3/α4/α5 groove used by BIM, PUMA, and tBID [2]. Alterations in this alternative groove selectively decreased BMf-BH3 and HRK-BH3 binding to BAK without affecting BIM-BH3 binding [2]. This positions BMf-BH3 as one of the most potent direct BAK activators among BH3-only peptides, with a unique structural binding mode not shared by the canonical activators.

BAK activation Mitochondrial apoptosis BH3-only proteins Surface plasmon resonance

Essential Mediator of HDAC Inhibitor-Mediated Radiosensitization: Bmf Knockdown Abrogates IR-Induced Apoptosis Enhancement by FK228

In human squamous carcinoma SAS cells, pretreatment with 2.5 nM of the HDAC inhibitor FK228 (romidepsin) alone did not induce apoptosis but significantly augmented ionizing radiation (IR)-induced cell death [1]. siRNA-mediated knockdown of Bmf transcripts strongly inhibited this FK228-mediated augmentation of IR-induced cell death, disruption of mitochondrial membrane potential, and DNA fragmentation [1]. The same Bmf-dependent enhancement was reproduced with a structurally distinct HDAC inhibitor, CBHA, and Bmf overexpression alone was sufficient to augment IR-induced death [1]. Importantly, histone acetyltransferase p300 overexpression mimicked the HDAC inhibitor effect—enhancing IR-induced death in a manner that was mostly abolished by Bmf knockdown—confirming that histone hyperacetylation enhances IR-induced apoptosis specifically through transcriptional activation of Bmf [1]. This positions BMf-BH3 as the key downstream effector peptide for studying the HDAC inhibitor–IR synergy axis. In contrast, other BH3-only proteins such as Bim were also induced by HDAC inhibitors, but the critical dependency on Bmf for the IR-enhancing effect was unique, as Bmf knockdown alone was sufficient to abrogate the effect despite the presence of other BH3-only proteins [2].

Radiosensitization HDAC inhibitors Apoptosis siRNA knockdown

Unique Cytoskeletal Sequestration Mechanism: BMf-BH3 Is Regulated by Myosin V Motor Complex Binding, Enabling Anoikis-Specific Apoptosis Sensing

Unlike Bim, which is sequestered to the microtubule-associated dynein motor complex, Bmf is sequestered to the myosin V actin motor complex through its association with dynein light chain 2 (DLC2) [1]. In healthy cells, this sequestration keeps Bmf inactive and prevents its binding to pro-survival Bcl-2 proteins [1]. Specific damage signals—most notably loss of cell attachment (anoikis)—release Bmf from the myosin V complex, allowing it to translocate to mitochondria and engage pro-survival Bcl-2 proteins [1]. This mechanism is distinct from Bim, which is released from microtubules in response to taxane-based microtubule disruption rather than actin cytoskeleton perturbation [2]. While both Bmf and Bim share a highly similar BH3 domain (with identical hydrophobic residues h1–h4) and partially overlapping functions, their differential subcellular sequestration to distinct cytoskeletal structures enables them to sense fundamentally different types of intracellular damage [1]. Cells treated with actin-depolymerizing agents specifically release Bmf but not Bim, whereas microtubule destabilizers preferentially release Bim [1]. The synthetic BMf-BH3 peptide circumvents this sequestration control, providing a constitutively active tool for studying Bmf's downstream proapoptotic function independent of its physiological release mechanism.

Anoikis Myosin V Cytoskeletal sequestration BH3-only protein regulation

Structural Basis for Mcl-1 Discrimination: Absence of the Conserved Asp-Arg Salt Bridge in the Mcl-1/BMf-BH3 Complex

X-ray crystallographic analysis of the three Bmf BH3 complexes (with Bcl-2, Bcl-xL, and Mcl-1 at resolutions of 2.88 Å, 2.96 Å, and 1.96 Å, respectively) revealed the structural basis for BMf-BH3's selectivity [1]. In the Bmf BH3/Bcl-2 and Bmf BH3/Bcl-xL complexes, conserved hydrophobic interactions (involving residues h1–h4) and a critical Asp-Arg salt bridge are formed, along with several supporting hydrogen bonds [1]. However, in the Mcl-1/Bmf BH3 complex, the highly conserved Asp-Arg salt bridge is not formed, and few hydrogen bonds are observed, directly accounting for the 40-fold weaker binding affinity [1]. Mutational analysis confirmed that substitution of the conserved Arg residue in Bcl-2 (R146A) and Bcl-xL (R139A) drastically reduced Bmf BH3 binding (Kd increased to 622.6 nM and 1.24 μM, respectively), while the same Arg mutation in Mcl-1 (R263A) further weakened already-poor binding to 49 μM [2]. Conversely, mutations of less-conserved residues in Bmf BH3 had a more dramatic effect on its affinity for Mcl-1 than for Bcl-2/Bcl-xL, indicating that the Mcl-1 interaction interface is more sensitive to sequence perturbation [2]. In contrast, Bim BH3 forms the canonical Asp-Arg salt bridge and extensive hydrogen bonds with all three proteins, explaining its pan-reactivity [1]. These structural features provide a rational basis for selecting BMf-BH3 over Bim-BH3 when experiments demand Mcl-1-dissociated Bcl-2/Bcl-xL antagonism.

X-ray crystallography Salt bridge Protein–protein interactions Mcl-1 selectivity

Functional Cooperation and Redundancy with Bim In Vivo: BMf-BH3 and Bim-BH3 Exhibit Partially Overlapping but Distinct Proapoptotic Functions in Mouse Models

In vivo genetic studies using knockout mouse models have demonstrated that while Bmf and Bim share partially overlapping functions, they also possess distinct, non-redundant roles in apoptosis regulation [1]. Mice lacking Bmf alone are viable and fertile but exhibit defects in B-cell homeostasis and a predisposition to B-cell lymphomas, particularly in aged mice [2]. Combined deletion of Bim and Bmf results in a more severe phenotype than either single knockout, including premature lethality due to deregulated lymphocyte homeostasis, indicating that Bmf and Bim functionally cooperate but are not completely redundant [1]. This is consistent with biochemical data showing that Bmf can displace Bim from pro-survival Bcl-2 proteins: BMf-BH3 efficiently competes with Bim-BH3 for Bcl-2 (Ki = 18 nM) and Bcl-xL (Ki = 23 nM), thereby releasing Bim to inhibit all pro-survival proteins including Mcl-1 [3]. Thus, while Bim-BH3 is a pan-inhibitor, BMf-BH3 acts as a selective Bcl-2/Bcl-xL antagonist that can indirectly unleash Bim for broader pro-survival neutralization. This cooperative mechanism has therapeutic implications: the BH3 mimetic ABT-737 (which, like BMf-BH3, targets Bcl-2/Bcl-xL but not Mcl-1) synergizes with Bim-dependent apoptosis in imatinib-treated Bcr/Abl+ leukemic cells [4]. The synthetic BMf-BH3 peptide recapitulates this Bcl-2/Bcl-xL-selective pharmacology.

In vivo apoptosis Bmf/Bim cooperation Hematopoiesis Mouse knockout models

BMf-BH3 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mcl-1-Sparing Apoptosis Pathway Dissection in Drug Discovery Screening Cascades

When screening for compounds that modulate apoptosis in Mcl-1-dependent cancers (e.g., multiple myeloma, acute myeloid leukemia, certain breast cancers), BMf-BH3 serves as a critical control peptide to distinguish Bcl-2/Bcl-xL-mediated from Mcl-1-mediated survival. Unlike Bim-BH3, which neutralizes all three major pro-survival guardians (Bcl-2, Bcl-xL, and Mcl-1 with Kd values of 6.1, 4.4, and 5.8 nM, respectively), BMf-BH3 selectively antagonizes Bcl-2 and Bcl-xL (Kd 5.2 and 5.1 nM) while sparing Mcl-1 (Kd 185 nM, ~40-fold discrimination) [1]. In a competitive displacement context, BMf-BH3 shows even greater selectivity: it efficiently displaces Bim-BH3 from Bcl-2 (Ki = 18 nM) and Bcl-xL (Ki = 23 nM) but requires >12 μM to displace Bim-BH3 from Mcl-1—a >600-fold window [2]. This makes BMf-BH3 the ideal peptide tool for secondary screening assays where Mcl-1-dependent survival must be ruled out before advancing compounds that target Bcl-2/Bcl-xL.

BAK-Specific Apoptosis Mechanism Studies Requiring Direct Activator Peptide Controls

For research groups investigating BAK-mediated mitochondrial outer membrane permeabilization (MOMP), BMf-BH3 provides the most potent direct BAK-activating peptide among BH3-only ligands. SPR data demonstrate that BMf-BH3 binds BAKΔTM with Kd < 1.0 μM—exhibiting faster association and slower dissociation kinetics than BIM BH3 [3]. Critically, BMf-BH3 engages a structurally unique binding groove on BAK (α4/α6/α7 helices) that is not used by canonical activators BIM, PUMA, or tBID [3]. This enables researchers to activate BAK through a mechanistically distinct pathway, which is particularly valuable for studies seeking to understand BAK conformational activation, for characterizing BAK mutants that retain canonical groove responsiveness but lose alternative groove function, and for developing BAK-selective small-molecule activators that exploit this alternative binding surface.

HDAC Inhibitor Radiosensitization Research Requiring Validated Pathway Probes

In preclinical radiotherapy enhancement studies, BMf-BH3 is the validated tool peptide for interrogating the Bmf-dependent apoptosis axis. HDAC inhibitors such as FK228 (romidepsin) and CBHA require Bmf induction to augment ionizing radiation-induced apoptosis—siRNA knockdown of Bmf abrogates this synergy despite the concomitant induction of other BH3-only proteins including Bim [4]. The synthetic BMf-BH3 peptide enables researchers to bypass the transcriptional induction step and directly test whether Bmf-dependent mitochondrial apoptosis is sufficient to radiosensitize a given cell line, or to serve as a positive control in caspase activation and cytochrome c release assays. This application is particularly relevant for squamous cell carcinoma, glioblastoma, and other solid tumor models where HDAC inhibitor–radiation combination therapies are under active clinical investigation.

Anoikis and Metastasis Research Leveraging BMf-BH3's Unique Myosin V Regulatory Biology

BMf-BH3 enables anoikis-focused research that cannot be conducted with Bim-BH3 or other BH3 peptides. Native Bmf is uniquely sequestered to the myosin V actin motor complex via DLC2, making it the primary BH3-only sensor of actin cytoskeleton integrity and cell detachment [5]. While Bim senses microtubule disruption, only Bmf couples actin stress to mitochondrial apoptosis—a pathway critically relevant to metastatic dissemination, where tumor cells must evade anoikis to survive in circulation [5]. Using synthetic BMf-BH3 peptide as a constitutively active tool (bypassing sequestration control), researchers can dissect whether the downstream Bmf apoptosis machinery remains intact in anoikis-resistant cancer cells, identify defects in Bmf release versus defects in Bmf effector function, and screen for compounds that restore Bmf-mediated apoptosis in metastatic cell models.

Quote Request

Request a Quote for BMf-BH3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.